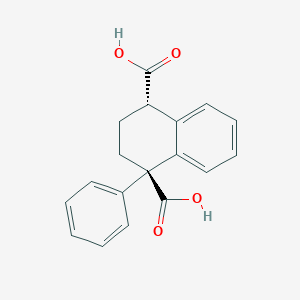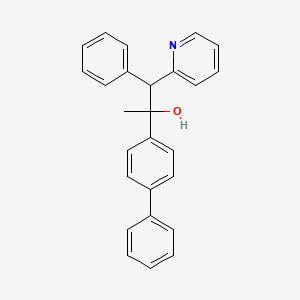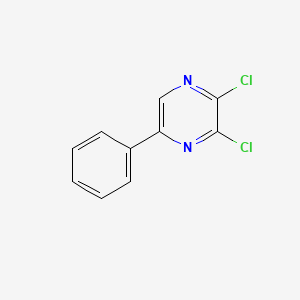
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with a unique structure that includes a dioxetane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the dioxetane ring is particularly noteworthy, as it imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of 3,4,4-trimethyl-1,2-dioxetane with carbonochloridic acid. The reaction conditions often require a controlled environment to ensure the stability of the dioxetane ring. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The dioxetane ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the dioxetane ring, resulting in simpler compounds.
Substitution: The ester group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dioxetane derivatives.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with molecular targets through the dioxetane ring. The ring can undergo cleavage, releasing energy and forming reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: A compound with a similar dioxetane ring structure but different functional groups.
Carbonochloridic acid, (4-nitrophenyl)methyl ester: Another ester derivative with a different aromatic group.
Uniqueness
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its specific combination of the dioxetane ring and the carbonochloridic acid ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
107323-92-2 |
|---|---|
Molecular Formula |
C7H11ClO4 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
(3,4,4-trimethyldioxetan-3-yl)methyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO4/c1-6(2)7(3,12-11-6)4-10-5(8)9/h4H2,1-3H3 |
InChI Key |
ARRVGHALQNQYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


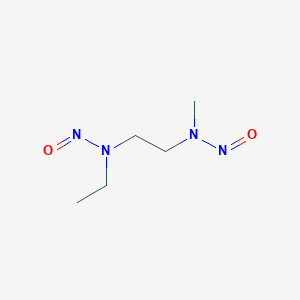
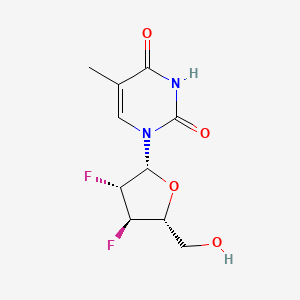
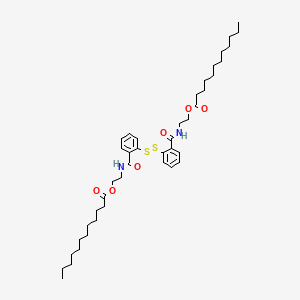

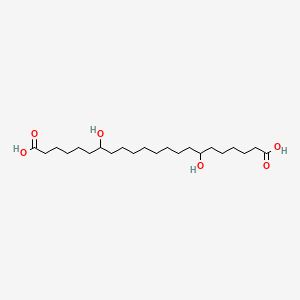
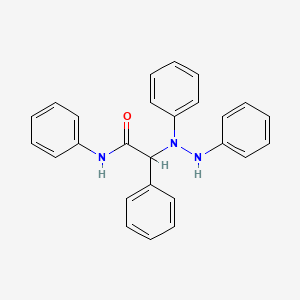
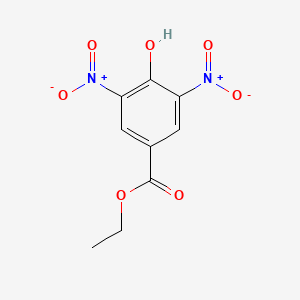
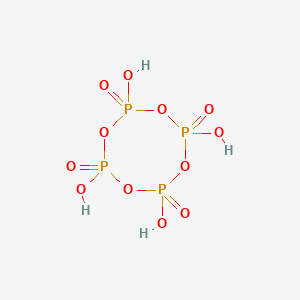
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
